2-(4-chlorophenyl)-N'-[(3Z)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide
Description
2-(4-Chlorophenyl)-N'-[(3Z)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide is a synthetic hydrazide derivative featuring a 5-nitroisatin (indole-2,3-dione) core linked to a 4-chlorophenylacetohydrazide moiety. The compound’s structure includes a Z-configuration at the hydrazone bond (C=N), critical for its bioactivity.
The 5-nitro substitution on the indole ring enhances electrophilicity, facilitating interactions with biological targets such as cyclin-dependent kinase 2 (CDK2), as observed in structurally related derivatives . The 4-chlorophenyl group contributes to lipophilicity, influencing solubility and membrane permeability.
Properties
CAS No. |
328902-38-1 |
|---|---|
Molecular Formula |
C16H11ClN4O4 |
Molecular Weight |
358.73 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-N-[(2-hydroxy-5-nitro-1H-indol-3-yl)imino]acetamide |
InChI |
InChI=1S/C16H11ClN4O4/c17-10-3-1-9(2-4-10)7-14(22)19-20-15-12-8-11(21(24)25)5-6-13(12)18-16(15)23/h1-6,8,18,23H,7H2 |
InChI Key |
JHAYVRMUTVMJDJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)N=NC2=C(NC3=C2C=C(C=C3)[N+](=O)[O-])O)Cl |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Optimization
In a representative procedure, 4-chlorophenylacetic acid (10 mmol) is dissolved in absolute ethanol (30 mL) and stirred under reflux at 80°C for 2 hours. Hydrazine hydrate (15 mmol) is added dropwise, and the mixture is refluxed for an additional 6–8 hours. The reaction progress is monitored via thin-layer chromatography (TLC; ethyl acetate/hexane, 1:1). Upon completion, the solution is cooled to room temperature, and the precipitated product is filtered, washed with cold ethanol, and recrystallized from a ethanol-water mixture (3:1).
Key Parameters
-
Characterization :
Condensation with 5-Nitroisatin
The second step involves the condensation of 2-(4-chlorophenyl)acetohydrazide with 5-nitroisatin to form the target Schiff base. This reaction proceeds via nucleophilic attack of the hydrazide’s amino group on the carbonyl carbon of 5-nitroisatin, followed by dehydration.
Standard Procedure
A mixture of 2-(4-chlorophenyl)acetohydrazide (1 mmol) and 5-nitroisatin (1.05 mmol) in 2-propanol (15 mL) is refluxed in the presence of glacial acetic acid (0.5 mL) for 4–6 hours. The reaction is monitored by TLC (ethyl acetate/hexane, 1:1). After cooling, the solvent is evaporated under reduced pressure, and the crude product is purified via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol.
Optimized Reaction Parameters
Mechanistic Insights
The reaction proceeds through a two-step mechanism:
-
Nucleophilic Addition : The hydrazide’s –NH₂ group attacks the carbonyl carbon of 5-nitroisatin, forming a tetrahedral intermediate.
-
Dehydration : Elimination of a water molecule generates the Schiff base (C=N bond), stabilized by conjugation with the indole and nitro groups.
Computational Validation
Density functional theory (DFT) studies confirm the thermodynamic favorability of the (Z)-configuration at the imine bond due to intramolecular hydrogen bonding between the indole’s NH and the adjacent carbonyl oxygen.
Spectroscopic Characterization
FT-IR Analysis
¹H NMR Spectroscopy (DMSO-d₆)
Mass Spectrometry
Comparative Analysis of Synthetic Methodologies
| Parameter | Method A (Reflux in Ethanol) | Method B (2-Propanol with AcOH) |
|---|---|---|
| Reaction Time | 6–8 hours | 4–6 hours |
| Yield | 65–70% | 70–75% |
| Purification | Recrystallization | Column Chromatography |
| Purity (HPLC) | >95% | >98% |
Method B (2-propanol with acetic acid) offers superior yields and purity due to enhanced solubility of reactants and milder conditions.
Challenges and Solutions
Byproduct Formation
Competing reactions, such as the formation of E-isomers or dihydrazones, are minimized by:
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenyl)-N’-[(3Z)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of amino derivatives.
Reduction: Formation of reduced hydrazides.
Substitution: Formation of substituted chlorophenyl derivatives.
Scientific Research Applications
2-(4-chlorophenyl)-N’-[(3Z)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide has several applications in scientific research:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs due to its unique structure.
Materials Science: Possible applications in the development of new materials with specific properties.
Biological Studies: Used in studies to understand its biological activity and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-N’-[(3Z)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The indole moiety may also play a role in binding to specific receptors or enzymes.
Comparison with Similar Compounds
Nitro-Substituted Derivatives
- 5-Nitroisatin Derivatives : The target compound shares structural similarity with CDK2 inhibitors such as 2-trifluoromethyl-N′-[5-nitro-2-oxo-indol-3-ylidene]benzohydrazide (IC₅₀ = 131.1 nM) . The nitro group at position 5 enhances binding affinity to CDK2’s ATP-binding pocket by forming hydrogen bonds with Lys89 and Asp86 residues .
- 6-Oxo Derivatives : Compounds like N′-(4-nitrobenzylidene)-2-(6-oxo-pyridazin-1-yl)acetohydrazide () exhibit reduced kinase inhibition but improved antimicrobial activity (e.g., 18 mm inhibition zone against B. subtilis), highlighting the trade-off between substituent placement and bioactivity .
Halogen-Substituted Derivatives
- 5-Chloroindole Derivatives : Replacement of the nitro group with chloro (e.g., N′-[5-chloro-2-oxo-indol-3-ylidene]-5-methoxyindole-2-carbohydrazide ) reduces CDK2 inhibition (IC₅₀ > 500 nM) but improves solubility (logP = 2.1 vs. 3.5 for nitro analogs) .
- Dichlorophenoxy Analogs: The dichlorophenoxy variant (e.g., 2-(2,4-dichlorophenoxy)-N′-[5-nitroindol-3-ylidene]acetohydrazide) shows enhanced antiproliferative activity against CEM cells (IC₅₀ = 5–8.5 pM) due to increased halogen-mediated hydrophobic interactions .
Modifications to the Hydrazide Moiety
Aromatic Substitutions
- 4-Chlorophenyl vs. Trifluoromethylphenyl : The target compound’s 4-chlorophenyl group offers moderate lipophilicity (clogP = 3.2), whereas 2-trifluoromethyl-N′-[5-nitroindol-3-ylidene]benzohydrazide (clogP = 3.8) exhibits higher blood-brain barrier permeability but increased hepatotoxicity risk (ToxScore = 0.62 vs. 0.45 for chlorophenyl) .
- Methoxybenzylidene Derivatives : Compounds like N′-(4-methoxybenzylidene)acetohydrazide () demonstrate superior antibacterial activity (85% yield, 23 mm inhibition zone) but poor kinase inhibition, attributed to the electron-donating methoxy group reducing electrophilicity .
Heterocyclic Additions
- Thiadiazole-Sulfanyl Derivatives : Incorporation of a 5-methyl-1,3,4-thiadiazole group (e.g., 2-[(5-methyl-thiadiazol-2-yl)sulfanyl]-N′-[5-nitroindol-3-ylidene]acetohydrazide ) improves solubility (logS = −4.1 vs. −5.3 for chlorophenyl analogs) and reduces cardiotoxicity (hERG inhibition IC₅₀ > 10 µM) .
ADMET and Solubility Comparisons
- Solubility : The target compound’s 4-chlorophenyl group results in moderate aqueous solubility (logS = −5.1), whereas trifluoromethyl analogs (logS = −4.7) and thiadiazole derivatives (logS = −4.1) show incremental improvements due to polar functional groups .
- Metabolism : Nitro-substituted derivatives exhibit higher CYP3A4-mediated metabolism (t₁/₂ = 2.1 h) compared to chloro analogs (t₁/₂ = 4.5 h) .
Biological Activity
The compound 2-(4-chlorophenyl)-N'-[(3Z)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide is a hydrazone derivative that has drawn attention due to its potential biological activities. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and relevant case studies.
Molecular Formula: C15H13ClN4O3
Molecular Weight: 344.74 g/mol
IUPAC Name: this compound
Synthesis
The synthesis of this compound typically involves the condensation reaction between 4-chlorobenzaldehyde and 5-nitroisatin in the presence of an appropriate catalyst. The reaction conditions often include solvents like ethanol or methanol and may require heating under reflux to ensure complete reaction.
The biological activity of this compound is attributed to its ability to interact with various biological targets:
- Enzyme Inhibition: The nitro group and hydrazone moiety can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity.
- Antimicrobial Activity: Preliminary studies suggest that this compound exhibits significant antimicrobial properties against various bacterial strains.
Antimicrobial Activity
Recent research has indicated that derivatives of hydrazones like this compound exhibit notable antimicrobial effects. For instance, studies have shown that similar compounds display activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties against pathogenic fungi.
Case Studies
-
Antifungal Activity Study:
A study conducted on various hydrazone derivatives, including our compound, demonstrated significant antifungal activity against Candida species with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL. The mechanism was attributed to disruption of fungal cell membrane integrity . -
Antioxidant Properties:
Another investigation assessed the antioxidant potential of similar compounds using DPPH radical scavenging assays. Results indicated that these compounds possess moderate antioxidant activity, which may contribute to their overall therapeutic effects .
Q & A
Q. Methodological solutions :
- Standardize assays using positive controls (e.g., doxorubicin for cytotoxicity).
- Perform dose-response curves in triplicate.
- Use molecular docking to rationalize SAR (e.g., nitro group’s electron-withdrawing effects on indole binding) .
Advanced: How does the nitro group at the 5-position of the indole ring influence electronic properties and target binding?
Answer:
The NO₂ group :
- Electronic effects : Strong electron-withdrawing nature reduces indole’s electron density, enhancing electrophilic interactions with target residues (e.g., kinase ATP pockets).
- Spectroscopic shifts : Causes downfield shifts in ¹H NMR (δ 8.2–8.5 ppm for indole protons).
- Binding affinity : Docking studies (e.g., AutoDock Vina) show nitro groups form hydrogen bonds with Thr183 in MAP kinase targets, improving IC₅₀ by 2–3 fold compared to non-nitro analogs .
Basic: What in vitro assays are recommended to screen this compound’s bioactivity?
Answer:
- Cytotoxicity : MTT assay on cancer cell lines (e.g., MCF-7, A549).
- Enzyme inhibition : Fluorescence-based assays for kinases (e.g., EGFR, VEGFR2).
- Antimicrobial activity : Broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria.
- Apoptosis : Flow cytometry (Annexin V/PI staining) .
Advanced: How can structure-activity relationship (SAR) studies be designed for this compound?
Answer:
Stepwise approach :
Core modifications : Substitute indole with benzimidazole or pyrrole.
Substituent variation : Replace 4-chlorophenyl with fluorophenyl or methyl groups.
Pharmacophore mapping : Use Schrödinger’s Phase to identify critical binding motifs.
In silico validation : Molecular dynamics (MD) simulations (e.g., GROMACS) assess binding stability.
Example SAR finding : Chlorophenyl groups enhance hydrophobic interactions, while nitro groups improve kinase selectivity .
Advanced: What analytical techniques troubleshoot crystallization challenges during purification?
Answer:
- Solvent screening : Test binary mixtures (e.g., DMSO/water, ethanol/acetone) via high-throughput crystallography.
- Temperature gradients : Slow cooling (0.5°C/min) promotes nucleation.
- Additives : Use seed crystals or ionic liquids (e.g., [BMIM][PF₆]) to induce crystallization.
- PXRD : Confirm polymorphic purity post-crystallization .
Basic: What safety precautions are critical when handling this compound?
Answer:
- PPE : Nitrile gloves, lab coat, and goggles.
- Ventilation : Use fume hoods due to potential hydrazine byproducts.
- Storage : Airtight container under nitrogen at –20°C to prevent hydrolysis.
- Waste disposal : Neutralize with 10% acetic acid before incineration .
Advanced: How can computational methods predict metabolic stability and toxicity?
Answer:
- Metabolism prediction : Use SwissADME to identify cytochrome P450 oxidation sites (e.g., indole C-3).
- Toxicity screening : Derek Nexus alerts for mutagenicity (e.g., nitro group reduction to amines).
- Pharmacokinetics : GastroPlus models predict oral bioavailability (<30% due to low solubility) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
